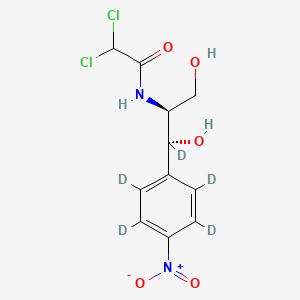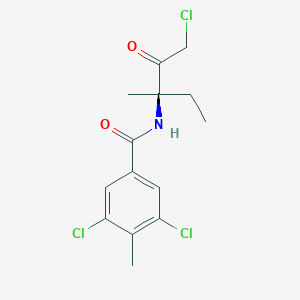![molecular formula C16H14N4 B13436236 (R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is a chiral compound with a complex structure that includes an aminoethyl group, a phenyl ring, and a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1H-benzoimidazole-6-carbonitrile with an appropriate chiral amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include imines, oximes, primary amines, and various substituted derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.
Medicine
In medicine, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-Phenyl-1H-benzoimidazole-6-carbonitrile: Lacks the aminoethyl group, resulting in different chemical and biological properties.
2-(1-Aminoethyl)-1H-benzo[D]imidazole-6-carbonitrile: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is unique due to its chiral nature and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H14N4 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-3-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(18)16-19-14-8-7-12(10-17)9-15(14)20(16)13-5-3-2-4-6-13/h2-9,11H,18H2,1H3/t11-/m1/s1 |
InChI Key |
WWZLYSBJNRDGFZ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


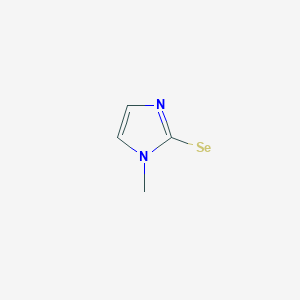
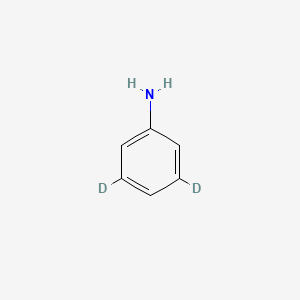
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
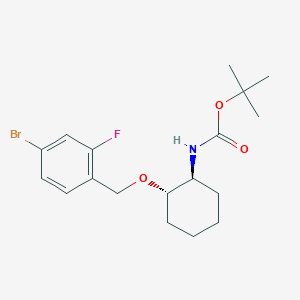
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)


![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)

![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
